REACTION_CXSMILES
|
[NH2:1][C@H:2]([C:5]([OH:7])=[O:6])[CH2:3][SH:4].O=[CH:9][C@@H:10]([C@H:12]([C@H:14]([C@@H:16]([CH2:18][OH:19])[OH:17])[OH:15])[OH:13])[OH:11].N1C=CC=CC=1>O>[OH:11][CH:10]([CH:9]1[NH:1][CH:2]([C:5]([OH:7])=[O:6])[CH2:3][S:4]1)[CH:12]([OH:13])[CH:14]([OH:15])[CH:16]([OH:17])[CH2:18][OH:19]
|
Name
|
|
Quantity
|
2.42 g
|
Type
|
reactant
|
Smiles
|
N[C@@H](CS)C(=O)O
|
Name
|
D-galactose
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@@H](O)[C@H](O)CO
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
340 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
left
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(C(C(C(CO)O)O)O)C1SCC(N1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |